5-溴-2-碘异烟酰醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

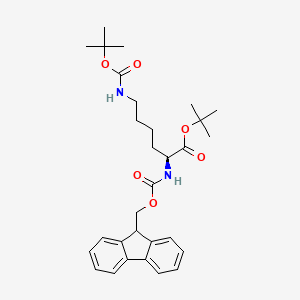

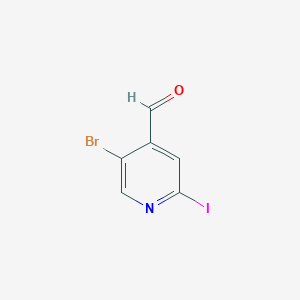

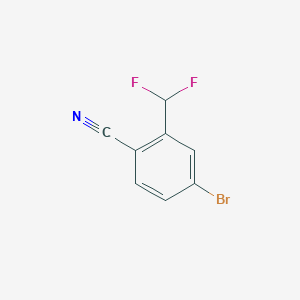

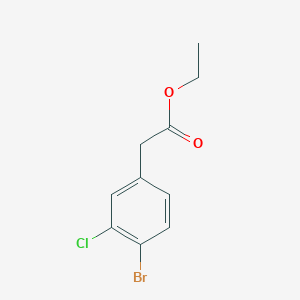

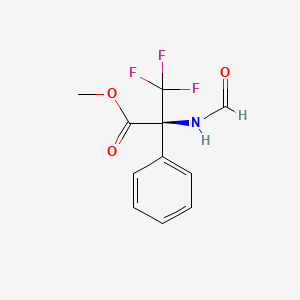

5-Bromo-2-iodoisonicotinaldehyde is a chemical compound with the CAS Number: 1289018-37-6 . It has a molecular weight of 311.9 and its IUPAC name is 5-bromo-2-iodoisonicotinaldehyde . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-iodoisonicotinaldehyde is 1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-2-iodoisonicotinaldehyde has a molecular weight of 311.9 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .科学研究应用

钯催化的芳基化该化合物用于钯催化的直接芳基化工艺。具体来说,1-N-苄基-5-碘(或溴)尿嘧啶与芳烃和杂芳烃芳基化,以生成用作 RNA 和 DNA 探针的尿嘧啶类似物。这种反应避免了使用芳基硼酸或锡烷前体,展示了在核苷合成中的重要应用 (梁、格劳德曼和乌努克,2014)。

有机金属试剂和偶联反应5-溴-2-碘异烟酰醛用于制备有机金属试剂,如 5-溴-2-吡啶基锌碘化物,这在各种偶联反应中至关重要。该途径允许对 C-I 键进行选择性氧化加成,并提供合成交叉偶联产物的途径 (里克和金,2011)。

配体合成和金属盐结合与 5-溴-2-碘异烟酰醛相关的 5-取代水杨醛的溴甲基化用于将官能臂连接到水杨醛。这些官能化化合物用于合成杂双位配体,这些配体充当金属盐的受体,突出了其在配位化学中的作用 (王等人,2006)。

电化学研究研究了像 5-溴-1,3-二氯-2-碘苯这样的化合物中碳-卤素键的电化学还原裂解,以了解这些反应的机理方面。这些研究揭示了瞬态物质,并提供了卤代化合物在电化学过程中的行为见解 (普拉萨德和桑加拉纳拉亚南,2004)。

荧光生色团合成涉及溴和碘成分(类似于 5-溴-2-碘异烟酰醛)的 BOPHY 染料的合成产生了高荧光染料。这些染料具有大的斯托克斯位移,在各种应用中很重要,包括作为生化分析中的荧光探针 (Huaulmé 等人,2015)。

碘离子选择性电极该化合物用于构建碘离子选择性电极,这在电化学研究和分析应用中至关重要。这些电极表现出能斯特斜率,并用于电位法测定碘离子浓度 (Shokrollahi 等人,2009)。

安全和危害

The safety information for 5-Bromo-2-iodoisonicotinaldehyde indicates that it is a dangerous compound. The GHS pictogram is GHS06 . The hazard statement is H301 , which means it is toxic if swallowed. The precautionary statements are P301+P310 , which advise to call a poison center or doctor if the compound is swallowed .

未来方向

While specific future directions for 5-Bromo-2-iodoisonicotinaldehyde are not mentioned, it’s worth noting that brominated compounds are often used in the synthesis of pharmaceuticals and other organic compounds. For example, 5-bromo-2-chlorobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

作用机制

Target of Action

Similar compounds such as 5-bromo-2-aryl benzimidazoles have been studied as potential inhibitors of the α-glucosidase enzyme .

Mode of Action

Based on the studies of related compounds, it can be inferred that these types of compounds may interact with their targets (such as α-glucosidase) and inhibit their activity . This interaction could lead to changes in the normal functioning of the target, potentially altering biochemical processes.

Biochemical Pathways

If we consider its potential role as an α-glucosidase inhibitor, it could affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose . This could have downstream effects on glucose metabolism and insulin regulation.

Result of Action

If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial hyperglycemia by delaying carbohydrate digestion, thereby reducing glucose absorption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

5-bromo-2-iodopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBPGOWSGYKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodoisonicotinaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)

![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)